EGFR-TK Inhibitory Potency: Egfr-IN-57 vs. Lead Congeners 10a and 10b
Egfr-IN-57 exhibits superior EGFR-TK inhibitory activity compared to its closest structural analogs in the same isoxazole series. In a standardized EGFR-TK inhibition assay, Egfr-IN-57 (25a) achieved an IC50 of 0.054 ± 0.001 µM, while compounds 10a and 10b showed IC50 values of 0.064 ± 0.001 µM and 0.066 ± 0.001 µM, respectively [1]. The 15.6% lower IC50 relative to 10a and 18.2% lower relative to 10b supports preferential selection for EGFR-TK-focused studies [1].
| Evidence Dimension | EGFR-TK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.054 ± 0.001 µM |
| Comparator Or Baseline | Compound 10a: 0.064 ± 0.001 µM; Compound 10b: 0.066 ± 0.001 µM |
| Quantified Difference | 15.6% more potent than 10a; 18.2% more potent than 10b |
| Conditions | In vitro EGFR-TK inhibition assay; enzyme-based |
Why This Matters
For researchers requiring maximal EGFR-TK blockade with minimal compound concentration, the ~16-18% potency advantage over the next best series members can reduce required dosing and minimize off-target engagement arising from higher concentrations.
- [1] Warda ET, Shehata IA, El-Ashmawy MB, El-Gohary NS. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorg Med Chem. 2020 Nov 1;28(21):115674. View Source
